2,4,7-Trichloro-1,5-naphthyridine
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Overview
Description
2,4,7-Trichloro-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound consists of a naphthyridine core with three chlorine atoms substituted at positions 2, 4, and 7. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloro-1,5-naphthyridine typically involves the chlorination of 1,5-naphthyridine derivatives. One common method includes the reaction of 1,5-naphthyridine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The chlorination reaction is monitored closely to avoid over-chlorination and formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Trichloro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted naphthyridines .
Scientific Research Applications
2,4,7-Trichloro-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2,4,7-Trichloro-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can then interact with biological molecules, such as enzymes or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,7,10-Trichlorobenzo[b]-1,5-naphthyridine
- 1,5-Naphthyridine
- 2,4-Dichloro-1,5-naphthyridine
Comparison: 2,4,7-Trichloro-1,5-naphthyridine is unique due to the specific positions of the chlorine atoms, which influence its reactivity and properties. Compared to 2,7,10-Trichlorobenzo[b]-1,5-naphthyridine, it has a different substitution pattern, leading to distinct chemical behavior and applications. The presence of three chlorine atoms in this compound makes it more reactive in certain substitution reactions compared to 1,5-naphthyridine and 2,4-Dichloro-1,5-naphthyridine .
Properties
Molecular Formula |
C8H3Cl3N2 |
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Molecular Weight |
233.5 g/mol |
IUPAC Name |
2,4,7-trichloro-1,5-naphthyridine |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-1-6-8(12-3-4)5(10)2-7(11)13-6/h1-3H |
InChI Key |
MCOFUFGOHSZAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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